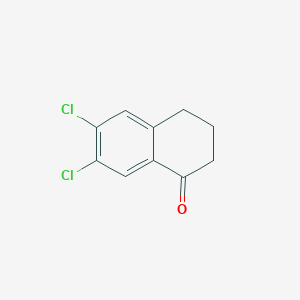

6,7-Dichloro-1-tetralone

Beschreibung

Significance of Tetralone Core Structures in Organic Synthesis and Medicinal Chemistry.benthamdirect.comresearchgate.net

Substituted tetralones are highly valued for their reactivity, which makes them excellent starting materials for a variety of synthetic compounds. benthamdirect.comingentaconnect.com Their utility is particularly notable in the construction of complex molecular architectures and in the synthesis of compounds with therapeutic potential. edu.krdresearchgate.net

The tetralone core serves as a fundamental building block in organic synthesis. researchgate.net Its structure allows for a range of chemical modifications, providing access to diverse and complex molecular frameworks. semanticscholar.org Synthetic strategies such as Friedel-Crafts acylation-cyclization and radical cyclization are commonly employed to construct the tetralone framework itself, which can then be further elaborated. semanticscholar.org This versatility makes tetralone derivatives key intermediates in the synthesis of various compounds, including steroids, dyes, and other heterocyclic systems. semanticscholar.org

Many natural products with significant biological activities feature the α-tetralone skeleton. semanticscholar.orgmaterialsciencejournal.org Consequently, tetralones are crucial precursors in the total synthesis of these natural products and their derivatives. researchgate.netmaterialsciencejournal.org Examples of natural products synthesized from tetralone precursors include Aristelegone A, catalponol, and various alkaloids. materialsciencejournal.org The development of synthetic routes to these molecules often relies on the strategic use of tetralone intermediates. semanticscholar.org

The tetralone scaffold is a well-established pharmacophore, forming the structural basis for a multitude of therapeutically active compounds. researchgate.netresearchgate.net Derivatives of α-tetralone have been instrumental in the development of various classes of drugs, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. edu.krdbenthamdirect.comresearchgate.net The adaptability of the tetralone structure allows medicinal chemists to design and synthesize novel compounds with a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netijpsjournal.com

Overview of Halogenated Tetralones in Academic Contexts

Halogenated tetralones, a specific subclass of tetralone derivatives, have garnered considerable attention in academic research due to their unique chemical properties and potential biological activities. The introduction of halogen atoms onto the tetralone scaffold can significantly influence the molecule's electronic properties, reactivity, and biological interactions. cymitquimica.comnih.gov For instance, the presence of halogen substituents on the benzyloxy ring of α-tetralone derivatives has been shown to enhance their inhibitory potency against monoamine oxidase B (MAO-B). nih.gov

Research has explored the synthesis and reactivity of various halogenated tetralones. For example, methods have been developed for the dichlorination of tetralones using commercial bleach, yielding α,α-dichloro cyclic aryl ketones. scielo.brresearchgate.net The synthesis of specific isomers, such as 6,7-dichloro-1-tetralone, has been achieved through multi-step processes involving Friedel-Crafts reactions and subsequent cyclization. google.com The resulting halogenated tetralones can serve as intermediates for further chemical transformations, such as the synthesis of bromo-derivatives with potential antitumor and antifungal activities. google.comacs.org

Furthermore, studies have investigated the antimicrobial properties of halogenated tetralone derivatives. mdpi.com For example, tetralone derivatives containing halogenated benzyl (B1604629) groups have been synthesized and evaluated for their antibacterial activity. mdpi.com The position and nature of the halogen substituent can play a crucial role in determining the biological efficacy of these compounds. nih.gov The unique structural and electronic features of halogenated tetralones continue to make them a subject of interest for developing new synthetic methodologies and exploring novel therapeutic applications. sci-hub.se

Compound Properties

| Property | Value | Source |

| Chemical Formula | C10H8Cl2O | cymitquimica.comechemi.com |

| Molecular Weight | 215.08 g/mol | echemi.com |

| Melting Point | 95 °C | echemi.com |

| Boiling Point | 349 °C at 760 mmHg | echemi.com |

| Flash Point | 147.4 °C | echemi.com |

| Density | 1.372 g/cm³ | echemi.com |

| Appearance | Powder or liquid | echemi.comlookchem.com |

| CAS Number | 25095-57-2 | cymitquimica.comechemi.comchemicalbook.com |

Synthesis and Reactions

The synthesis of this compound can be accomplished through a multi-step process. One reported method involves the Friedel-Crafts reaction of a suitable starting material with succinic anhydride, followed by a reduction and subsequent intramolecular Friedel-Crafts acylation to form the tetralone ring. google.com A specific example starts with the preparation of γ-(3,4-dichloro)phenylbutyric acid, which is then cyclized using a reagent like polyphosphoric acid to yield this compound. google.com Another approach involves the oxidation of 5,6-dichloro-7-methoxytetralin with chromium trioxide in acetic and propionic acid to produce 6-methoxy-7,8-dichloro-1-tetralone, a related derivative. prepchem.com

Once synthesized, this compound can undergo further reactions. For instance, it can be brominated at the 2-position using bromine in a solvent like ethyl ether or carbon disulfide. google.com This reaction proceeds to give 2-bromo-6,7-dichloro-1-tetralone, which can be purified by column chromatography and recrystallization. google.com This brominated derivative has been investigated for its potential biological activities. google.com

The reactivity of the tetralone core in general allows for a variety of other transformations. For example, tetralones can be converted to their corresponding naphthols through dehydrogenation. cdnsciencepub.com They can also serve as precursors for the synthesis of more complex heterocyclic systems. benthamdirect.comresearchgate.net The ketone functionality and the adjacent methylene (B1212753) groups are key sites for chemical modification. For instance, reactions at the α-position are common, such as the dichlorination of 1-tetralone (B52770) using commercial bleach in methanol (B129727). researchgate.net

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and its derivatives. Infrared (IR) spectroscopy can confirm the presence of the carbonyl group, a key functional group in the tetralone structure. For the related compound, 2-bromo-6,7-dichloro-1-tetralone, the IR spectrum in chloroform (B151607) shows characteristic absorption bands. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure. The ¹H NMR spectrum of 6-iodo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, a structurally related cyclic ketone, reveals signals corresponding to the aromatic and aliphatic protons, with their chemical shifts and coupling constants providing insights into their connectivity. oup.com Similarly, the ¹³C NMR spectrum of related dihydropyrazole derivatives derived from dichlorinated chalcones shows characteristic resonances for the different carbon atoms in the molecule. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-iodo-1-indanone, another related cyclic ketone, shows the molecular ion peak, confirming its molecular weight. oup.com For 3-(3,4-dichlorophenyl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, the mass spectrum displays the molecular ion peak and an isotopic satellite signal due to the presence of chlorine atoms. mdpi.com

Visible/ultraviolet (UV/Vis) absorption spectroscopy can provide information about the electronic transitions within the molecule. The UV/Vis spectrum of 2-bromo-6,7-dichloro-1-tetralone in methanol has been recorded and presented in graphical form. google.com

Applications in Research

The chemical scaffold of this compound and related halogenated tetralones makes them valuable as intermediates in various research applications, particularly in medicinal chemistry and the development of new bioactive compounds.

Intermediate in the Synthesis of Bioactive Molecules

Halogenated tetralones, including this compound, are important intermediates in the synthesis of molecules with potential therapeutic properties. For example, 2-bromo-1-tetralone (B83307) derivatives, which can be synthesized from the corresponding tetralones, have been investigated as potential antitumor agents. google.com The specific compound 2-bromo-6,7-dichloro-1-tetralone has been synthesized and evaluated for its activity against various microorganisms, showing effectiveness against Trichophyton species. google.com

The tetralone core is a versatile platform for building more complex structures. Chalcones derived from tetralones have been explored for a wide range of biological activities, including anticancer and antimicrobial properties. materialsciencejournal.orgresearchgate.net Furthermore, tetralone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an important enzyme target in the treatment of neurological disorders. nih.gov Specifically, α-tetralone derivatives have shown potent inhibition of MAO-B, suggesting their potential as leads for therapies for Parkinson's disease. nih.gov

The synthesis of novel compounds for drug discovery often relies on the availability of versatile chemical intermediates. This compound, with its reactive ketone and dichlorinated aromatic ring, serves as a useful starting material for creating libraries of new compounds to be screened for various biological activities. cymitquimica.commdpi.com For instance, it has been used in the synthesis of compounds to treat opioid addiction. cymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNZADNOCYMZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308945 | |

| Record name | 6,7-DICHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25095-57-2 | |

| Record name | 25095-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-DICHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichloro 1 Tetralone and Its Derivatives

Classical Approaches to 6,7-Dichloro-1-tetralone Synthesis

Classical methods for the synthesis of tetralones, including the 6,7-dichloro derivative, have long relied on well-established reactions such as Friedel-Crafts acylation and subsequent cyclization, as well as the oxidation of corresponding tetralin precursors.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, this reaction is pivotal for constructing the carbon skeleton that will ultimately form the bicyclic system.

A direct and traditional method for synthesizing this compound involves the intramolecular Friedel-Crafts acylation of γ-(3,4-dichlorophenyl)butyric acid. researchgate.net This process typically involves two key steps. First, the carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The excess thionyl chloride is then removed, often under reduced pressure.

In the second step, the resulting γ-(3,4-dichlorophenyl)butyryl chloride undergoes an intramolecular cyclization in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). masterorganicchemistry.com The aluminum chloride activates the acyl chloride, facilitating the electrophilic attack on the electron-rich dichlorobenzene ring to form the six-membered ketone ring, yielding this compound. While effective, this method often requires stoichiometric amounts of the Lewis acid. organic-chemistry.org More modern approaches have demonstrated that this cyclization can also be achieved with catalytic amounts of other Lewis acids, such as bismuth(III) triflate [Bi(OTf)₃] or bismuth(III) bis(triflimide) [Bi(NTf₂)₃], which can offer advantages in terms of efficiency and milder reaction conditions. For instance, the cyclization of 4-(3,4-dichlorophenyl)butyric acid using 5 mol% of Bi(NTf₂)₃ has been shown to produce this compound in good yield.

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-(3,4-dichlorophenyl)butyric acid

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| PPA | - | - | - | 36 | |

| Bi(NTf₂)₃ | 5 | Chlorobenzene | 200 | Good |

An alternative and classic route to substituted tetralones is the Haworth synthesis, which can be adapted for this compound. brainly.invedantu.comscribd.com This multi-step sequence begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms β-(3,4-dichlorobenzoyl)propionic acid.

The next step involves the reduction of the ketone carbonyl group. The Clemmensen reduction, which employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is traditionally used for this transformation, converting the keto-acid to γ-(3,4-dichlorophenyl)butyric acid. semanticscholar.orgyoutube.com

Finally, the resulting γ-(3,4-dichlorophenyl)butyric acid is subjected to an intramolecular Friedel-Crafts cyclization, as described in the previous section, to yield this compound. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its acyl chloride followed by treatment with a Lewis acid. semanticscholar.org

Table 2: Key Steps in the Haworth Synthesis adapted for this compound

| Step | Reactants | Reagents | Product |

| 1. Friedel-Crafts Acylation | 1,2-Dichlorobenzene, Succinic anhydride | AlCl₃ | β-(3,4-Dichlorobenzoyl)propionic acid |

| 2. Clemmensen Reduction | β-(3,4-Dichlorobenzoyl)propionic acid | Zn(Hg), HCl | γ-(3,4-Dichlorophenyl)butyric acid |

| 3. Cyclization | γ-(3,4-Dichlorophenyl)butyric acid | PPA or SOCl₂/AlCl₃ | This compound |

Oxidation Reactions in Tetralone Synthesis

Another major synthetic strategy involves the oxidation of a pre-formed tetralin ring system. These methods are particularly useful if the corresponding 6,7-dichlorotetralin is readily available. The oxidation specifically targets the benzylic position of the tetralin to introduce the ketone functionality.

Chromium trioxide (CrO₃) is a powerful oxidizing agent that can be used to convert the benzylic methylene (B1212753) group of a tetralin to a carbonyl group. organic-chemistry.orgatamanchemicals.com The reaction is typically carried out in a suitable solvent, and various formulations of chromium(VI) reagents can be employed, such as the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). libretexts.orgorganic-chemistry.org The oxidation of 6,7-dichloro-1,2,3,4-tetrahydronaphthalene with a chromium(VI) reagent would yield this compound. Care must be taken with this method due to the toxicity of chromium compounds. youtube.com The reaction conditions need to be carefully controlled to avoid over-oxidation or side reactions. For instance, the vigorous oxidation of unsubstituted 1,2,3,4-tetrahydronaphthalene with acidified potassium permanganate, another strong oxidizing agent, can lead to cleavage of the non-aromatic ring to form phthalic acid. shaalaa.com

A milder and often more selective method for the oxidation of tetralins to tetralones employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.orgenamine.netorganic-chemistry.org DDQ is a highly effective dehydrogenating agent that can regioselectively oxidize the benzylic position of tetrahydronaphthalenes to the corresponding α-tetralones with high yields. nih.govcore.ac.ukdu.ac.inresearchgate.net The reaction is typically carried out in a solvent such as dioxane or aqueous acetic acid at reflux temperatures. nih.gov This method is advantageous due to its high regioselectivity and the often-excellent yields obtained, which can range from 90-98% for various tetralone derivatives. nih.gov The mechanism is believed to involve a hydride transfer from the benzylic position of the tetralin to the DDQ, followed by proton transfer. core.ac.uk

Table 3: Comparison of Oxidation Conditions for Tetralin to α-Tetralone Conversion using DDQ

| Substrate | Reaction Conditions | Yield (%) | Reference |

| Tetralin Derivative 1a | DDQ, dioxane, room temp. | 18-40 | nih.gov |

| Tetralin Derivative 1a | DDQ, aq. acetic acid, reflux | 98 | nih.gov |

| Various Tetralins | DDQ, aq. acetic acid, reflux | 90-98 | nih.gov |

Bromination and Dehydrobromination Routes to Tetralone Derivatives

Bromination of the tetralone core is a key step for creating derivatives, often utilizing reagents like N-bromosuccinimide (NBS). google.com NBS is a convenient source of the bromine radical (Br•) and is used for radical substitution and electrophilic addition reactions. wikipedia.org The standard conditions for benzylic bromination involve refluxing a solution of the substrate with NBS in an anhydrous solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

For tetralone derivatives, α-bromination of the carbonyl group can be achieved through either a radical pathway or acid catalysis. wikipedia.org Kinetic studies on the bromination of 2-benzal-1-tetralone and its substituted derivatives in chloroform (B151607) have shown that the reaction is first order with respect to both the tetralone and bromine. qu.edu.qaqu.edu.qa The reactivity is influenced by the electronic effects of substituents on the aromatic ring. qu.edu.qaqu.edu.qa

Following bromination, dehydrobromination is employed to introduce unsaturation or facilitate further cyclization reactions. This elimination step can lead to the formation of complex polycyclic systems. For instance, the dehydrobromination of a monobromo decalinone derivative with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yielded a mixture of cyclized and unsaturated products.

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry offers several advanced methods for constructing and modifying the tetralone scaffold, including chemoenzymatic processes, ring expansions, and specific cyclization reactions to build complex heterocyclic systems.

Chemoenzymatic Approaches for Chiral Tetralone Scaffolds

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to produce chiral molecules. mdpi.com This approach is particularly valuable for generating enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.comrochester.edu

A key strategy is the enzymatic kinetic resolution of racemic mixtures. For example, lipases are commonly used to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govnih.gov This has been applied to the synthesis of chiral 3-substituted tetrahydroquinolines and other complex natural products. nih.govrsc.org In one approach, a late-stage enzymatic resolution was used to provide access to both enantiomers of optically active terpenoids built on a tetralone scaffold. semanticscholar.org Another method involves the baker's yeast-mediated reduction of substituted (E)-3-aryl-but-2-enals to produce chiral building blocks for the enantioselective synthesis of natural tetralones. nih.gov

Dynamic kinetic resolution is an even more efficient method that can theoretically convert 100% of a racemic starting material into a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. mdpi.comnih.gov

Ring Expansion Reactions from Alpha-Tetralone

Ring expansion reactions provide a method for converting cyclic ketones like α-tetralone into larger ring systems. slideshare.net One of the classic methods for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. slideshare.netwikipedia.org This reaction involves treating a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. slideshare.netwikipedia.org The mechanism proceeds through the diazotization of the amino group, followed by the expulsion of nitrogen gas to form a primary carbocation. A subsequent rearrangement and ring expansion lead to a more stable oxonium ion, which is then deprotonated to yield the final ketone. wikipedia.org This method is most effective for creating five, six, and seven-membered rings. slideshare.netwikipedia.org

The Tiffeneau-Demjanov rearrangement is considered a variation of the more general Demjanov rearrangement, which converts primary amines to rearranged alcohols and can also induce ring expansion. wikipedia.orgorganicreactions.org The Tiffeneau-Demjanov variant is often preferred as it consistently leads to ring enlargement and produces a ketone, which can be a more synthetically useful functional group than the alcohol produced by the Demjanov rearrangement. wikipedia.orgd-nb.info

Synthesis of Dihydrobenz[g]indazoles from 1-Tetralone (B52770) Carbomethoxyhydrazones

The tetralone scaffold serves as a starting point for the synthesis of more complex heterocyclic structures. A notable example is the synthesis of dihydrobenz[g]indazoles from 1-tetralone carbomethoxyhydrazones. acs.org In this process, the carbomethoxyhydrazone of a 1-tetralone derivative is treated with a strong base like lithium diisopropylamide (LDA) to form a dilithiated intermediate. This intermediate is then condensed with an aromatic ester, leading to a C-acylated intermediate which is cyclized with acid to yield N-carbomethoxydihydrobenzindazoles. acs.org These products can be further converted to the final NH-dihydrobenzindazoles through saponification and decarboxylation. acs.org

This reaction is related to the Fischer indole synthesis, a well-established method for producing indoles from arylhydrazones and ketones or aldehydes under acidic conditions. rsc.orgwikipedia.orgalfa-chemistry.com The Fischer synthesis proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated hydrazone. wikipedia.orgalfa-chemistry.com

Investigation of Reaction Mechanisms in this compound Formation

The formation of the tetralone ring system, including the 6,7-dichloro derivative, is often achieved through intramolecular Friedel-Crafts reactions. Understanding the mechanism of these reactions is crucial for controlling regioselectivity and yield.

Mechanistic Studies of Friedel-Crafts Cyclialkylation and Rearrangements

The intramolecular Friedel-Crafts reaction is a fundamental method for synthesizing tetralones. researchgate.net The process typically involves the acid-catalyzed cyclization of a 4-arylbutanoic acid or its corresponding acid chloride. wikipedia.orgresearchgate.net Common catalysts include polyphosphoric acid, methanesulfonic acid, or Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). wikipedia.org

The reaction mechanism is a type of electrophilic aromatic substitution. For 4-phenylbutanoic acid, the acid catalyst protonates the carboxylic acid, which then loses water to form an acylium ion. This electrophilic acylium ion is then attacked by the phenyl ring in an intramolecular fashion to form the six-membered ketone ring of the tetralone.

Alternatively, cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation can also form tetralin skeletons. beilstein-journals.org In this sequence, a Lewis acid promotes the cyclization of a substrate like 2-(2-vinylphenyl)acetaldehyde, generating a stable benzyl (B1604629) carbocation. beilstein-journals.org This carbocation is then trapped by an aromatic nucleophile in an intermolecular Friedel-Crafts reaction to complete the formation of the substituted tetralin ring system. beilstein-journals.org

The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, using the strong hydrogen-bonding solvent hexafluoroisopropanol (HFIP) can promote the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst. organic-chemistry.org

Table of Reaction Parameters for Lewis Acid-Catalyzed Prins/Friedel–Crafts Reaction beilstein-journals.org

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis/trans Ratio |

| 1 | BF₃·Et₂O | CH₂Cl₂ | 0 | 2 | 82 | 60:40 |

| 2 | Sc(OTf)₃ | CH₂Cl₂ | 0 | 2 | 75 | 58:42 |

| 3 | InCl₃ | CH₂Cl₂ | 0 | 2 | 45 | 55:45 |

| 4 | SnCl₄ | CH₂Cl₂ | 0 | 2 | 30 | 50:50 |

| 5 | TiCl₄ | CH₂Cl₂ | 0 | 2 | 25 | 62:38 |

Data derived from a model reaction of 2-(2-vinylphenyl)acetaldehyde with veratrole. beilstein-journals.org

Oxidative Dehydrogenation Mechanisms

While direct studies on the oxidative dehydrogenation of this compound are scarce, the mechanisms can be postulated based on studies of analogous tetralone compounds. Oxidative dehydrogenation is a process that introduces unsaturation into a molecule by removing hydrogen atoms, typically converting a saturated or partially saturated ring system into an aromatic one. In the context of tetralones, this would involve the conversion of the tetralone to a dihydronaphthalenone or a naphthol derivative.

One proposed mechanism involves the enolization of the tetralone, followed by oxidation. The presence of the ketone group in the tetralone structure allows for the formation of an enol or enolate intermediate under acidic or basic conditions. This enol tautomer can then be attacked by an oxidizing agent.

For instance, in the oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone to juglone and naphthazarin, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or silver(I) oxide are used. ut.ac.ir The mechanism is believed to proceed through the formation of a hydroquinone intermediate after initial oxidation of the enolized tetralone. Subsequent oxidation steps lead to the fully aromatic naphthoquinone system. ut.ac.ir

Another potential pathway, particularly with metal-based oxidants like manganese dioxide, could involve a radical mechanism. ut.ac.ir This would entail the abstraction of a hydrogen atom from the benzylic position of the tetralone, followed by further oxidation to introduce a double bond. The specific pathway would be highly dependent on the oxidant and the reaction conditions employed.

It is important to note that the presence of the electron-withdrawing chloro substituents on the aromatic ring of this compound would likely influence the reactivity of the molecule towards oxidative dehydrogenation compared to unsubstituted or electron-rich tetralones. These substituents would make the aromatic ring less susceptible to electrophilic attack but could influence the stability of intermediates in a radical pathway.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role throughout the synthetic sequence leading to this compound and its potential derivatives.

Lewis Acid Catalysis in Friedel-Crafts Reactions: As mentioned, the initial and final steps of the common synthetic route for this compound are Friedel-Crafts acylations. These reactions are almost invariably catalyzed by strong Lewis acids. Aluminum chloride (AlCl₃) is a classic and effective catalyst for this transformation. The catalyst's role is to activate the acylating agent (succinic anhydride or the butanoic acid derivative) by coordinating to a carbonyl oxygen, thereby generating a highly electrophilic acylium ion or a polarized complex. This electrophile then attacks the aromatic ring of the 1,2-dichlorobenzene derivative. The choice and amount of catalyst can significantly impact the reaction's yield and regioselectivity.

Catalytic Reduction: In the reduction of the keto-acid intermediate, catalytic hydrogenation is a common alternative to stoichiometric reducing agents. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently employed. In this heterogeneous catalysis, hydrogen gas is adsorbed onto the metal surface, and the ketone is reduced to a methylene group.

Catalysis in Dehydrogenation: Should the synthesis of an unsaturated derivative of this compound be desired, catalytic dehydrogenation could be employed. This typically involves heating the tetralone in the presence of a catalyst such as palladium, platinum, or nickel. These catalysts facilitate the removal of hydrogen gas, leading to aromatization. The efficiency of this process can be influenced by factors such as the catalyst support, reaction temperature, and the presence of a hydrogen acceptor. For example, the combination of DDQ with sodium nitrite has been shown to be an effective organocatalytic system for the oxidative dehydrogenation of dihydroarenes using dioxygen as the terminal oxidant. nih.gov

Below is a table summarizing the role of various catalysts in the synthesis and potential derivatization of tetralones.

| Reaction Step | Catalyst Type | Specific Catalyst Example | Role of Catalyst |

| Friedel-Crafts Acylation | Lewis Acid | Aluminum Chloride (AlCl₃) | Activates the acylating agent to generate an electrophile. |

| Ketone Reduction | Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Facilitates the addition of hydrogen across the carbonyl group. |

| Dehydrogenation | Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Promotes the elimination of hydrogen to form a double bond. |

| Oxidative Dehydrogenation | Organocatalyst | DDQ/NaNO₂ | Facilitates the transfer of hydrogen from the substrate to an oxidant. nih.gov |

Chemical Reactivity and Derivatization of 6,7 Dichloro 1 Tetralone

Reactions at the Ketone Functionality

The carbonyl group is a primary site for nucleophilic addition and condensation reactions, providing a gateway to a variety of derivatives.

The ketone moiety of 6,7-dichloro-1-tetralone readily undergoes condensation with hydrazine (B178648) and its derivatives to form the corresponding hydrazones. This reaction is a cornerstone in the synthesis of various biologically active molecules. The general process involves the reaction of the tetralone with a hydrazine derivative, often in a protic solvent like ethanol (B145695) or methanol (B129727), sometimes with acid catalysis, to yield the target hydrazone. minarjournal.comthepharmajournal.comnih.gov

Hydrazones derived from tetralones have been shown to act as bidentate ligands, chelating with transition metals through the enolic oxygen and the azomethine nitrogen. A series of transition metal (II) complexes with hydrazones derived from tetralone have been synthesized and characterized. researchgate.net These complexes, with the general formula [M(L)2(H2O)2], where M can be Co(II), Ni(II), Cu(II), or Zn(II), exhibit octahedral geometry. researchgate.net The formation of such metal complexes often enhances the biological activity of the parent hydrazone.

Table 1: Examples of Hydrazone Formation from Ketones

| Reactant 1 | Reactant 2 | Product | Conditions |

| Ketosteroid | Hydralazine hydrochloride | Steroidal hydrazone | Reflux in Methanol with Potassium acetate |

| 2-(3,4-Dichloro-benzoyl)-benzoic acid hydrazide | Aromatic ketones | Dichlorobenzoyl benzoic acid hydrazone derivatives | Reflux in ethanol and glacial acetic acid thepharmajournal.com |

| Tetralone | Hydrazide derivatives | Tetralone hydrazones | Reaction with metal(II) acetates to form complexes researchgate.net |

This table is generated based on analogous reactions and general principles of hydrazone formation.

The reactivity of the ketone in this compound extends to condensation reactions with various reagents to construct new heterocyclic rings. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

One such important transformation is the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org For this compound, this would involve a Knoevenagel condensation of the tetralone with the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to yield a tetrahydrobenzo[b]thiophene derivative.

Another significant reaction is the Friedländer annulation , which is a widely used method for the synthesis of quinolines. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. The reaction is typically catalyzed by either an acid or a base. nih.gov The condensation of this compound with a suitable 2-aminoaryl carbonyl compound would lead to the formation of a dichloro-substituted benzo[h]quinoline (B1196314) derivative.

Reactions on the Aromatic Ring System

The dichlorinated benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the carbonyl group. However, under specific conditions, further functionalization is possible.

Electrophilic aromatic substitution on the benzene ring of this compound is challenging due to the presence of two deactivating chloro substituents and the carbonyl group. wikipedia.org Any further substitution would be directed by these existing groups. The chlorine atoms are ortho, para-directing but deactivating, while the carbonyl-fused ring has a deactivating effect. Predicting the exact position of further substitution would require consideration of the combined electronic effects.

The chlorine atoms on the aromatic ring of this compound serve as handles for further functionalization through modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comthermofisher.com These reactions would allow for the introduction of a wide variety of substituents, such as aryl, alkyl, and amino groups, at the 6- and 7-positions, thereby enabling the synthesis of advanced molecular scaffolds with potential applications in materials science and medicinal chemistry. The Suzuki-Miyaura cross-coupling, for example, has been successfully applied to dichloro-heteroaromatics to synthesize functionalized dinucleophilic fragments. researchgate.net

Reactions on the Saturated Ring

The saturated six-membered ring of this compound also possesses reactive sites, most notably the α-methylene group adjacent to the carbonyl.

A key reaction at this position is α-halogenation. Specifically, the α-bromination of this compound has been reported to proceed in high yield. googleapis.com In a described procedure, this compound is dissolved in a suitable solvent like diethyl ether or carbon disulfide, and bromine is added dropwise at room temperature. googleapis.com This reaction leads to the formation of 2-bromo-6,7-dichloro-1-tetralone with a reported crude yield of 99.6%. googleapis.com This α-bromo ketone is a versatile intermediate for the synthesis of various other compounds, including those with potential antitumor activity. googleapis.com

Table 2: α-Bromination of this compound googleapis.com

| Starting Material | Reagent | Solvent | Product | Yield |

| This compound | Bromine | Ethyl ether or Carbon disulfide | 2-Bromo-6,7-dichloro-1-tetralone | 99.6% (crude), 76.5% (purified) |

This selective functionalization of the saturated ring highlights the differential reactivity within the this compound molecule and provides another avenue for the synthesis of complex derivatives.

Formation of Advanced Dichloro-Substituted Chalcones and Dihydropyrazoles

This compound serves as a precursor for the synthesis of more complex heterocyclic compounds, including dichloro-substituted chalcones and dihydropyrazoles. Chalcones, which are characterized by an α,β-unsaturated ketone moiety connecting two aromatic rings, are valuable intermediates in organic synthesis. mdpi.com

The synthesis of chalcones from 1-tetralone (B52770) derivatives is typically achieved through a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. nih.gov In this reaction, the tetralone, acting as the ketone component, reacts with a substituted aryl or heteroaryl aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. mdpi.comnih.gov The α,β-unsaturated ketone system of the resulting chalcone (B49325) is highly reactive and serves as a key synthon for various heterocyclic compounds. mdpi.comjocpr.com

These dichloro-substituted chalcones derived from this compound can then be used to synthesize dihydropyrazole derivatives. The formation of the dihydropyrazole ring is accomplished by the cyclization of the chalcone with a hydrazine derivative, such as phenyl hydrazine hydrochloride. mdpi.com The reaction is typically carried out by refluxing the chalcone and the hydrazine in a solvent like glacial acetic acid for several hours. mdpi.com The resulting dihydropyrazole product can then be purified using techniques like silica (B1680970) gel column chromatography. mdpi.com Compounds containing the dihydropyrazole skeleton are of significant interest due to their reported biological activities. mdpi.com

Spectroscopic Characterization and Structural Analysis of 6,7 Dichloro 1 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationbeilstein-journals.orgnanalysis.comresearchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis and Proton Assignmentsnanalysis.comresearchgate.net

Proton NMR (¹H NMR) spectroscopy of 6,7-dichloro-1-tetralone reveals characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. In a typical ¹H NMR spectrum, the aromatic protons appear as distinct signals in the downfield region, while the aliphatic protons of the tetralone ring system are observed in the upfield region.

For instance, in a derivative, 2-bromo-6,7-dichloro-1-tetralone, the protons on the aliphatic portion of the ring system and the aromatic protons can be assigned based on their chemical shifts and coupling patterns. google.com The methylene (B1212753) protons adjacent to the carbonyl group (C2) and the benzylic methylene protons (C4) typically show triplet or multiplet patterns due to coupling with neighboring protons. The protons on the dichlorinated benzene (B151609) ring also exhibit specific splitting patterns that aid in their assignment.

Table 1: Representative ¹H NMR Data for a Tetralone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 2.65 - 2.67 | t | - |

| H-3 | 2.04 - 2.08 | q | - |

| H-4 | - | - | - |

| Aromatic-H | 6.42 - 7.99 | m | - |

Data is illustrative and based on a derivative of tetralone. ijrpc.com

¹³C NMR Spectral Analysis and Carbon Assignmentsnanalysis.comresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C1) is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons attached to chlorine atoms are also shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~197 |

| Aromatic Carbons | ~125-145 |

| Aliphatic Carbons | ~20-40 |

Data is predictive and may vary based on solvent and experimental conditions. guidechem.com

Infrared (IR) Spectroscopy for Functional Group Identificationnanalysis.comresearchgate.netlibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include those for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring. For a derivative, 2-bromo-6,7-dichloro-1-tetralone, an infrared absorption spectrum provides clear evidence of these functional groups. google.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1640 - 1660 |

| C=C (Aromatic) | 1570 - 1605 |

| C-Cl | 822 - 830 |

Data based on dichlorinated chalcone (B49325) derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netlibretexts.orgcdnsciencepub.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak is accompanied by characteristic isotopic peaks (M+2 and M+4) with specific intensity ratios, which confirms the presence of two chlorine atoms in the molecule. researchgate.net Fragmentation patterns observed in the mass spectrum provide further structural information by revealing how the molecule breaks apart under ionization.

Computational Chemistry and Theoretical Studies on 6,7 Dichloro 1 Tetralone

Quantum Chemical Calculations (e.g., DFT, PM3) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 6,7-dichloro-1-tetralone. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are employed to model its geometric and electronic properties.

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of this compound to its lowest energy state. dergipark.org.tr These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The presence of two chlorine atoms on the aromatic ring significantly influences the electron distribution. The high electronegativity of chlorine atoms leads to a polarized electron density, which can be visualized through computed electrostatic potential maps.

Semi-empirical methods, while less computationally intensive, can also offer valuable initial insights into the electronic structure. However, for a detailed and accurate description, DFT methods are generally preferred. The results from these calculations form the basis for further analysis, including molecular orbital studies and reactivity predictions.

Table 1: Representative Theoretical Bond Lengths in this compound (Calculated using DFT)

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O | 1.22 |

| C-Cl (Aromatic) | 1.74 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-C (Aliphatic) | 1.52 - 1.54 |

Note: These are typical bond lengths for similar structures and may vary slightly for this compound.

Molecular Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical in determining the chemical reactivity of a molecule. irjweb.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group. The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating electrophilic sites. youtube.com For this molecule, the LUMO is anticipated to be centered on the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing chlorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsemanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Quantum chemical calculations can precisely determine this energy gap, providing a quantitative measure of reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ)

Table 2: Predicted Molecular Orbital Properties and Reactivity Descriptors for a Tetralone Derivative

| Parameter | Predicted Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are illustrative for a substituted tetralone and would require specific calculations for this compound.

Conformational Analysis and Energy Landscapes

The non-aromatic part of the tetralone ring in this compound is not planar and can adopt different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's potential energy landscape. chemrxiv.org

For the parent compound, α-tetralone, theoretical studies have investigated the conformational behavior, predicting the relative stabilities of envelope and half-chair conformations. rsc.org The force-field method MMPI suggests that the envelope conformation is more stable, while the semi-empirical MNDO method indicates nearly equal energies for both. rsc.org

In this compound, the presence of the two chlorine atoms on the fused benzene (B151609) ring can influence the conformational preferences of the saturated ring through electronic and steric effects, although these are expected to be minor. A detailed conformational search, typically performed using molecular mechanics or DFT calculations, can map out the potential energy surface. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the global minimum energy conformation and other low-energy conformers that might be populated at room temperature, along with the transition states connecting them. Understanding the accessible conformations is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Biological Investigations and Pharmacological Relevance of Tetralone Scaffolds

Other Pharmacological Activities of Related Tetralone Derivatives

The tetralone scaffold is a versatile structure that serves as a building block for compounds with a wide range of therapeutic applications. researchgate.net These include uses in developing antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.net

The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, necessitates the search for new antimalarial agents. nih.govnih.govresearchgate.net Tetralone derivatives have been investigated for their potential in this area. nih.govnih.gov An in vitro screening of a library of tetralone derivatives against the chloroquine-sensitive (3D7) strain of P. falciparum was conducted using the parasite lactate (B86563) dehydrogenase (pLDH) assay. nih.gov While many of the tested compounds showed more promising activity against Trypanosoma brucei brucei, the study highlights the exploration of this chemical class for anti-protozoan activity. nih.govnih.govmdpi.com

Table 1: Antimalarial and Anti-trypanosomal Activity of Selected Tetralone Derivatives

| Compound | % Viability of P. falciparum (at 20 µM) | IC50 against T. b. brucei (µM) |

|---|---|---|

| 7 | >75% | 0.4 |

| 12 | >75% | 0.6 |

| 3 | 43% | - |

| 5 | No inhibitory effect | - |

Data sourced from in vitro screenings of tetralone derivatives. mdpi.com

Tetralone derivatives are foundational structures in the synthesis of compounds with antidepressant properties. researchgate.net A notable example is the selective serotonin1A receptor agonist, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which has shown anti-immobility effects in forced swimming tests in rats, a model predictive of antidepressant activity. nih.gov This suggests that agonists of the serotonin1A receptor from the tetralin class could represent a novel approach to rapid-acting antidepressants. nih.gov Tricyclic antidepressants, which share structural features, function by blocking the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine, thereby increasing their levels in the brain. mayoclinic.org

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a deficit in the neurotransmitter acetylcholine (B1216132). nih.govheraldopenaccess.us A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown. nih.govheraldopenaccess.usresearchgate.net A series of α, β-unsaturated carbonyl-based tetralone derivatives have been investigated for their potential to treat AD. nih.gov Many of these compounds displayed potent inhibitory activity against AChE. nih.gov For instance, compound 3f from one study demonstrated excellent AChE inhibitory potential with an IC50 value of 0.045 ± 0.02 μM. nih.gov These findings indicate that tetralone derivatives are promising multifunctional agents for the treatment of Alzheimer's disease. researchgate.netnih.gov

Table 2: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitory Activity of Compound 3f

| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 3f | 0.045 ± 0.02 | 0.88 ± 0.12 |

This compound also showed significant activity in disassembling self-induced Aβ fibrils. nih.gov

Dopaminergic Activity of 6,7-Dichloro-1-tetralone

A comprehensive review of scientific literature and pharmacological databases reveals a notable absence of specific research focused on the dopaminergic activity of this compound. As of the current date, there are no published studies detailing the binding affinity, functional activity, or in vivo effects of this specific compound at any of the dopamine (B1211576) receptor subtypes (D1-D5). Consequently, no data tables of pharmacological values such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or EC50 (half-maximal effective concentration) can be provided for this compound.

While the direct dopaminergic profile of this compound remains uninvestigated, the broader class of tetralone-based compounds has been a subject of interest in the development of dopaminergic agents. Research has primarily centered on aminotetralin derivatives, which are structurally related to dopamine. These studies have systematically explored how substitutions on the aromatic ring of the tetralone scaffold influence dopamine receptor affinity and selectivity.

For instance, the position and nature of substituents have been shown to be critical for activity. Dihydroxy substitutions on the aromatic ring, particularly at the 5,6- and 6,7-positions, often confer significant dopaminergic activity, mimicking the catechol structure of dopamine itself. The introduction of halogen atoms, such as chlorine, at various positions on the tetralone ring has been explored in other series of compounds to modulate pharmacological properties, including receptor affinity, selectivity, and metabolic stability. However, the specific combination of dichloro- substitution at the 6- and 7-positions of a 1-tetralone (B52770) core has not been characterized in the context of dopaminergic activity.

Future research, including in vitro receptor binding and functional assays, would be necessary to elucidate whether this compound interacts with dopamine receptors and to what extent. Such studies would be required to determine if this compound acts as an agonist, antagonist, or has no significant effect on the dopaminergic system.

Environmental Fate and Ecotoxicological Studies of Halogenated Tetralone Compounds

Biodegradation Pathways of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds, a class of chemicals that includes 6,7-Dichloro-1-tetralone, are recognized for their persistence in the environment. epa.gov Their natural synthesis is rare; they are primarily products of human industrial and agricultural activities. epa.gov The biodegradation of these compounds is a critical process determining their ultimate fate in various environmental compartments. nih.gov The susceptibility of a chlorinated aromatic compound to microbial degradation is significantly influenced by the degree of chlorination and the specific redox conditions of the environment. nih.gov

Under aerobic conditions , microorganisms employ several primary mechanisms to initiate the breakdown of chlorinated aromatic compounds. These include:

Oxygenases : These enzymes introduce oxygen atoms from molecular oxygen (O2) into the aromatic ring, a crucial first step in destabilizing the structure. nih.gov

Hydrolytic dehalogenases : This enzymatic process involves the replacement of a chlorine atom with a hydroxyl group from water. nih.gov

Glutathione S-transferases : In this mechanism, a chlorine atom is substituted with the sulfhydryl group of glutathione. nih.gov

A common pathway in the aerobic degradation of various chloroaromatic compounds involves their transformation into chlorocatechols, which serve as central intermediates before the aromatic ring is cleaved. epa.gov

Under anaerobic conditions , the primary initial mechanism for degradation is reductive hydrogenolysis (also known as reductive dechlorination). nih.gov In this process, a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This can occur through a process called "halorespiration," where certain anaerobic microorganisms use the chlorinated compound as an electron acceptor to gain energy, leading to the formation of less chlorinated congeners. nih.gov Higher chlorinated compounds are typically more susceptible to this anaerobic biotransformation, while the resulting lower chlorinated compounds are more readily degraded under aerobic conditions. nih.gov This suggests that the complete mineralization of highly chlorinated aromatic compounds may necessitate a sequence of anaerobic and aerobic environments. nih.gov

Environmental Distribution and Accumulation in Aquatic Systems

The environmental distribution and accumulation of halogenated organic compounds (HOCs) are governed by their chemical properties, such as water solubility, vapor pressure, and lipophilicity, as well as environmental factors. epa.govnih.gov Due to their widespread use and persistent nature, HOCs have led to global environmental contamination, being found in air, water, soil, and sediment. nih.gov

Once released into aquatic systems, chlorinated compounds can partition between the water column, sediment, and biota. Compounds with lower water solubility and higher lipophilicity tend to adsorb to suspended particles and organic matter in the sediment. researchgate.net This partitioning behavior can lead to the accumulation of these compounds in benthic environments.

A significant concern with many chlorinated organic compounds is their potential for bioaccumulation and biomagnification . Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (water, air, or soil). researchgate.net This can occur through direct uptake from the environment or through the consumption of contaminated food. researchgate.net

The tendency of a compound to bioaccumulate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Kow). Compounds with a high Kow value are more likely to be stored in the fatty tissues of organisms. Many persistent organic pollutants (POPs), including certain chlorinated pesticides and polychlorinated biphenyls (PCBs), have been shown to bioaccumulate in aquatic organisms such as fish, invertebrates, and marine mammals. unesp.brresearchgate.net This accumulation can be more pronounced in organs rich in lipids, such as the liver. unesp.br

Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in the food chain. Organisms at the top of the food web, including predatory fish, birds, and mammals (including humans), can accumulate very high concentrations of these compounds by consuming prey that have already bioaccumulated the toxins. researchgate.net

| Compound | Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| Dieldrin | Various aquatic organisms | 400 - 68,000 | epa.gov |

| Dieldrin | Tadpole and juvenile frogs | Log BCF: 2.20 - 3.33 | epa.gov |

| Dieldrin | Adult frogs | Log BCF: 1.57 - 2.58 | epa.gov |

| Dieldrin | Mallard ducklings (lipid) | Log BCF: 2.85 - 3.30 | epa.gov |

Ecotoxicity and Risk Assessment Considerations

The ecotoxicity of halogenated organic compounds is a significant concern due to their potential to cause adverse effects in wildlife and humans. nih.gov These effects can range from acute toxicity to chronic impacts on reproduction, development, and immune function. nih.govresearchgate.net A safety data sheet for this compound indicates that there is no data available regarding its toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms. In the absence of specific toxicological data for this compound, an assessment of its potential ecotoxicity must be inferred from the behavior of other chlorinated aromatic compounds.

Chlorinated organic compounds exhibit a wide range of toxicities. For example, some chlorinated pesticides are neurotoxins that interfere with nerve impulse transmission. epa.gov Exposure to certain chlorinated compounds has been associated with a variety of adverse health effects in both wildlife and humans, including reproductive, neurological, immunological, and endocrine-disrupting effects. nih.gov

In aquatic ecosystems, the toxicity of chlorinated compounds can manifest in various ways:

Mortality : Acute exposure to high concentrations can be lethal to aquatic organisms.

Reproductive Failure : Chronic exposure to lower concentrations can lead to decreased fertility and reproductive success. researchgate.netepa.gov

Developmental Effects : Exposure can interfere with the normal development of organisms.

Immunosuppression : Some compounds can suppress the immune system, making organisms more susceptible to diseases. unesp.brresearchgate.net

The risk assessment for a chemical compound involves evaluating its inherent toxicity and the potential for exposure in the environment. For chlorinated aromatic compounds, key considerations include:

Persistence : Compounds that are resistant to degradation can remain in the environment for long periods, leading to prolonged exposure.

Bioaccumulation Potential : The tendency of a compound to accumulate in organisms can lead to toxic concentrations, even when environmental levels are low.

Toxicity to Sensitive Species : The potential impacts on the most sensitive species in an ecosystem are a critical component of risk assessment.

The following table presents acute toxicity data for some chlorinated compounds in aquatic organisms, which helps to contextualize the potential risks associated with this class of chemicals.

| Compound | Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Dieldrin | Freshwater organisms | Acute toxicity range | 0.5 - 740 | epa.gov |

| Dieldrin | Saltwater organisms | Acute toxicity range | 0.7 - >100 | epa.gov |

| 4-chloroaniline | Various aquatic organisms | General ecotoxicity | Detected at ng/L to µg/L levels | mdpi.com |

| 3,4-dichloroaniline | Various aquatic organisms | General ecotoxicity | Detected at ng/L to µg/L levels | mdpi.com |

Given the data gaps for this compound, further research is necessary to determine its specific environmental fate and ecotoxicological profile to conduct a comprehensive risk assessment.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Dichloro-Tetralone Structures

Future research into the synthesis of 6,7-Dichloro-1-tetralone and its derivatives is moving towards the development of more efficient, selective, and sustainable catalytic methods. Traditional approaches such as Friedel-Crafts acylation, while foundational, often require harsh conditions and stoichiometric amounts of catalysts. rasayanjournal.co.inmtak.hu The exploration of novel catalytic systems that operate under milder conditions and offer greater control over regioselectivity is a key area of interest.

Modern synthetic strategies being investigated include:

Advanced Catalytic Systems: The use of novel Lewis and Brønsted acid catalysts is being explored to improve the efficiency and environmental footprint of Friedel-Crafts type reactions. ijpsjournal.comresearchgate.net

Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps in a single operation can significantly enhance efficiency by reducing intermediate purification steps and solvent waste. doi.org

Metal-Free Catalysis: The development of organocatalytic or other metal-free methods presents an attractive alternative to traditional metal-based catalysts, often offering different selectivity and functional group tolerance. rsc.org

These innovative approaches aim to provide more direct and versatile access to a wider range of dichloro-tetralone derivatives for further investigation.

Advanced Mechanistic Elucidation of Biological Activities

Preliminary studies have indicated that halogenated tetralone derivatives possess promising biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. nih.govresearchgate.net However, the precise molecular mechanisms underlying these activities remain largely uncharacterized. Future research will focus on elucidating these mechanisms to better understand the therapeutic potential of this compound and its analogs.

Key areas for mechanistic investigation include:

Identification of Molecular Targets: Researchers are working to identify the specific cellular proteins or pathways that interact with this compound derivatives to exert their biological effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of structurally related analogs, scientists can determine which parts of the molecule are crucial for its biological activity, providing insights into the binding interactions with its target. researchgate.netresearchgate.net

Investigation of Cellular Effects: Detailed studies on the cellular consequences of treatment with these compounds, such as the induction of apoptosis, cell cycle arrest, or inhibition of microbial growth, will provide a clearer picture of their mechanism of action. nih.govnih.gov

These in-depth mechanistic studies are crucial for the rational design of more potent and selective therapeutic agents.

Development of Structure-Based Drug Design Strategies

The tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netresearchgate.net This makes this compound an attractive starting point for the development of new drugs. Future research will leverage computational and experimental techniques to design novel derivatives with enhanced therapeutic properties.

Strategies for structure-based drug design include:

Computational Modeling and Molecular Docking: In silico methods are being used to predict how this compound derivatives will bind to the active sites of target proteins. rasayanjournal.co.inijpsjournal.comnih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound.

These design strategies will accelerate the discovery of new drug candidates based on the this compound scaffold.

Application in Materials Science and Other Fields

Beyond its potential in medicine, the unique physicochemical properties of this compound suggest possible applications in materials science and other fields. The presence of halogen atoms can introduce specific intermolecular interactions, such as halogen bonding, which can be exploited in the design of novel materials. rsc.orgnih.gov

Potential future applications include:

Polymer Science: Aromatic ketones can be used as monomers in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs). vt.edutandfonline.com The dichloro-substitution could impart specific properties, such as enhanced thermal stability or modified solubility, to these materials.

Organic Electronics: The electronic properties of halogenated aromatic compounds make them potential candidates for use in organic electronic devices. Further research could explore the utility of this compound derivatives as components in organic light-emitting diodes (OLEDs) or other electronic applications. nih.govresearchgate.net

Supramolecular Chemistry: The ability of the chlorine atoms to participate in halogen bonding could be utilized to direct the self-assembly of molecules into well-defined supramolecular structures with interesting properties. rsc.org

The exploration of these non-medical applications represents a new and exciting frontier for research into this compound and related compounds.

Q & A

Q. What safety protocols are critical when handling 6,7-Dichloro-1-tetralone in laboratory settings?

Methodological Answer:

- Ventilation & PPE: Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation of vapors by working in a fume hood .

- Emergency Procedures: For skin contact, rinse immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

- Waste Disposal: Collect contaminated materials in sealed containers and dispose of according to hazardous waste regulations to prevent environmental release .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

- Halogenation Strategies: Chlorination of tetralone derivatives using reagents like N-bromosuccinimide (NBS) or chlorine donors under controlled conditions (e.g., -78°C in dry toluene) to achieve regioselective substitution .

- Oxidation Steps: Post-halogenation, oxidation with KMnO₄ in acetonitrile or CrO₃ in acetic acid can refine the product .

- Purification: Column chromatography (silica gel) or recrystallization to isolate high-purity compounds, monitored via TLC with UV visualization .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Analytical Techniques:

- TLC: Use silica-coated plates with UV detection to confirm compound homogeneity .

- NMR/GC-MS: Compare spectral data (e.g., ¹H/¹³C NMR) with literature values to verify structural integrity and detect impurities .

- Microanalysis: Elemental analysis (C, H, Cl) to confirm stoichiometric ratios within ±0.4% .

Advanced Research Questions

Q. How can regioselectivity challenges in dichlorination be addressed during synthesis?

Methodological Answer:

- Temperature Control: Conduct reactions at low temperatures (-78°C) to stabilize intermediates and favor 6,7-substitution over competing sites .

- Catalytic Optimization: Screen catalysts (e.g., CuI or FeCl₃) to enhance selectivity. For example, CuI in DMF under reflux improves yield in analogous methoxylation reactions .

- Computational Modeling: Use DFT calculations to predict reactive sites and optimize reaction conditions for targeted substitution .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR data across multiple solvents (CDCl₃, DMSO-d6) to identify solvent-induced shifts or tautomeric effects .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas to rule out isobaric impurities .

- Collaborative Reproducibility: Share raw data (e.g., spectra) via open-access platforms for peer validation, balancing transparency with data protection protocols .

Q. What mechanistic insights guide the optimization of reaction yields in large-scale synthesis?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., halogenation or oxidation) .

- Solvent Effects: Test polar aprotic solvents (DMF, CH₃CN) to stabilize charged intermediates and improve reaction efficiency .

- Scale-Up Protocols: Gradually increase batch size while maintaining strict temperature control and stirring rates to avoid exothermic side reactions .

Q. How can environmental impacts of this compound research be mitigated?

Methodological Answer:

- Green Chemistry Principles: Replace toxic solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Waste Minimization: Implement solvent recovery systems and catalytic recycling to reduce hazardous waste generation .

- Regulatory Compliance: Adhere to REACH and TSCA guidelines for chemical handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.